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Erythro-L-β-Hydroxynorleucine

Cat. No.: B1579461
M. Wt: 161.2
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Description

Contextualization within the Landscape of Hydroxylated and Non-Proteinogenic α-Amino Acids

Erythro-L-β-Hydroxynorleucine is classified as both a hydroxylated and a non-proteinogenic α-amino acid. Understanding these classifications is key to appreciating its significance.

Non-Proteinogenic Amino Acids (NPAAs): The 22 proteinogenic amino acids are those naturally encoded in the genome to be assembled into proteins. wikipedia.org In contrast, NPAAs are not encoded by the standard genetic code but are widespread in nature, with over 140 found in proteins and thousands more existing independently or synthesized in labs. wikipedia.orgnih.gov These compounds are not merely anomalies; they play crucial roles as metabolic intermediates (like ornithine and citrulline in the urea (B33335) cycle), components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.orglibretexts.org NPAAs are vital building blocks for complex natural products and serve as foundational elements for medicinal chemists and protein engineers. nih.govnih.gov

Hydroxylated Amino Acids (HAAs): Hydroxylation is a chemical process that introduces a hydroxyl (-OH) group into a compound. wikipedia.org In the context of amino acids, this modification is often a post-translational event catalyzed by specific enzymes called hydroxylases. wikipedia.orgcreative-proteomics.com The addition of a hydroxyl group significantly increases the molecule's polarity and its ability to form hydrogen bonds, which can enhance water solubility and alter biological function. mdpi.com Well-known examples include the hydroxylation of proline and lysine, which is essential for the structural stability of collagen. wikipedia.orgcreative-proteomics.com HAAs are important biosynthetic precursors for biologically active natural products, exhibiting properties valued in pharmaceutical research. mdpi.commdpi.com

This compound, as a member of both these groups, represents a convergence of structural diversity and functional potential, making it a target for synthetic and biosynthetic studies.

Significance of Stereochemistry in the Academic Study of β-Hydroxylated Amino Acids

The functionality of β-hydroxy-α-amino acids is intrinsically linked to their three-dimensional structure, or stereochemistry. These molecules are characterized by the presence of two chiral centers: the α-carbon (bearing the amino group) and the β-carbon (bearing the hydroxyl group). This results in the possibility of four distinct stereoisomers for a given chemical formula.

The nomenclature "this compound" precisely defines one of these four isomers:

L-Configuration: This refers to the absolute configuration at the α-carbon, analogous to the proteinogenic L-amino acids that constitute life.

Erythro/Threo: This designation describes the relative stereochemistry between the α- and β-carbons. In a Fischer projection, the erythro isomer has the principal functional groups (the amino and hydroxyl groups) on the same side of the carbon backbone. The threo isomer has them on opposite sides.

This stereochemical precision is not merely an academic detail. The specific arrangement of atoms in space is critical for molecular recognition and biological activity. Enzymes and receptors are highly stereoselective, meaning they will interact with only one specific stereoisomer of a compound. nih.gov Consequently, the synthesis of β-hydroxy-α-amino acids with high stereocontrol is a major focus in organic chemistry, as these compounds are valuable chiral building blocks for synthesizing complex, medicinally important molecules. nih.govresearchgate.net Different synthetic strategies, including aldol (B89426) reactions and asymmetric hydrogenations, have been developed to selectively produce the desired stereoisomers like the syn (or erythro) adducts. nih.govacs.org

Historical Development and Key Milestones in this compound Research

Research into β-hydroxynorleucine and its isomers dates back to the mid-20th century, driven by an interest in compounds containing adjacent hydroxyl and amino groups, a feature found in many natural products. caltech.edu

A pivotal moment in the history of this compound was the work described in a 1949 doctoral thesis from the California Institute of Technology. This research detailed the first complete synthesis and resolution of the four optical isomers of what was then called β-amino-β-hydroxy-α-caproic acid (hydroxynorleucine). caltech.edu

Key milestones from this early research include:

Synthesis: The synthetic route began with 2-hexenoic acid, proceeding through several steps to create a mixture of the diastereomeric amino acids. caltech.edu

Resolution: The separation of the isomers was achieved using an enzymatic method. The enzyme papain was used to selectively catalyze a reaction with one enantiomer of the N-benzoyl-O-methyl derivatives, allowing the different optical isomers to be isolated. caltech.edu

Configuration Assignment: The configurations of the four isomers (L-erythro, D-erythro, L-threo, D-threo) were deduced through chemical reactions and oxidative degradation studies. The L-erythro isomer was reported to have a melting point of 198-202°C (with decomposition). caltech.edu

The initial goals of this research were to develop model syntheses for related natural products like dihydrosphingosine and to prepare potential metabolic antagonists of naturally occurring amino acids. caltech.edu In more recent times, the focus has shifted towards the application of specific isomers like L-6-hydroxynorleucine (a related positional isomer) as a key chiral intermediate in the synthesis of vasopeptidase inhibitors. researchgate.netchemicalbook.com

Research Data on β-Hydroxylated Amino Acids

The study of β-hydroxylated amino acids involves detailed analysis of their properties and synthesis.

Table 1: Physicochemical Properties of this compound (Note: Data for this specific isomer is limited; values are based on historical and related compound data.)

PropertyValue/DescriptionSource
IUPAC Name (2S,3S)-2-Amino-3-hydroxyhexanoic acid chemsrc.com
Molecular Formula C₆H₁₃NO₃N/A
Molecular Weight 147.17 g/mol N/A
Melting Point 198-202°C (with decomposition) caltech.edu
Stereochemistry α-carbon: L (S-configuration); β-carbon: S-configuration; Relative: Erythro caltech.educhemsrc.com

Table 2: Examples of Synthetic Approaches to β-Hydroxy-α-Amino Acids

MethodDescriptionKey Features
Aldolization Condensation reaction between an enolate (from a glycine (B1666218) equivalent) and an aldehyde. nih.govCan be highly stereoselective, producing syn (erythro) or anti (threo) products depending on reagents and conditions. nih.gov
Asymmetric Hydrogenation Reduction of β-oxy-α-acetamidoacrylates using chiral catalysts. acs.orgOffers high enantioselectivity for producing specific isomers. acs.org
Enzymatic Resolution Use of enzymes like papain to selectively react with one enantiomer in a racemic mixture. caltech.eduA classic method for separating optical isomers. caltech.edu
Asymmetric Aminohydroxylation A method developed by Sharpless for the direct conversion of certain alkenes to amino alcohols. nih.govProvides a direct route to the desired functionality.

Properties

Molecular Weight

161.2

Origin of Product

United States

Fundamental Stereochemical Considerations in Erythro L β Hydroxynorleucine Research

Elucidation of the erythro Diastereomeric Configuration

The designation "erythro" refers to the relative configuration of the two chiral centers within the molecule. In the context of β-hydroxynorleucine, this means that in a Fischer projection, the hydroxyl (-OH) and amino (-NH2) groups are on the same side of the carbon backbone. youtube.comchiralpedia.com This is in contrast to the "threo" diastereomer, where they are on opposite sides. youtube.comchiralpedia.com The "L" designation indicates that the configuration at the alpha-carbon (Cα) corresponds to that of L-glyceraldehyde, the standard for amino acid stereochemistry. libretexts.orgyoutube.com Molecules with two or more stereocenters that are not mirror images of each other are known as diastereomers. lscollege.ac.inlibretexts.org Diastereomers, unlike enantiomers, have different physical properties. lscollege.ac.in

The specific spatial arrangement of the erythro form has been confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography. These methods provide precise information about the connectivity and three-dimensional orientation of the atoms, unequivocally establishing the relative stereochemistry of the substituents at the α and β carbons.

Implications of Chiral Centers on Biological Recognition and Synthesis Pathways

The presence of two chiral centers in erythro-L-β-hydroxynorleucine has profound implications for its interaction with biological systems. Enzymes and receptors are themselves chiral, and thus can differentiate between stereoisomers. mdpi.comnih.govuou.ac.in This stereoselectivity means that one diastereomer may exhibit significant biological activity while others are less active or even inactive. chiralpedia.commdpi.com For instance, research has shown that the introduction of a hydroxyl group into dipeptides can significantly impact their properties, such as sweetness, and this effect is dependent on the stereochemistry. oup.com

This stereochemical specificity is also a critical consideration in the synthesis of this compound. caltech.edu Chemical synthesis methods must be designed to control the stereochemical outcome at both chiral centers to selectively produce the desired erythro isomer. nih.gov This often involves the use of chiral catalysts or auxiliaries to direct the formation of one stereoisomer over others. nih.gov Enzymatic approaches have also been explored, leveraging the inherent stereoselectivity of enzymes to produce specific isomers. unipd.it For example, some enzymes can catalyze the hydroxylation of amino acid derivatives with high diastereoselectivity. researchgate.net

Diastereoselective Control in the Formation of Hydroxynorleucine Isomers

Achieving diastereoselective control is a central challenge in the synthesis of β-hydroxy-α-amino acids like hydroxynorleucine. Various strategies have been developed to favor the formation of the erythro isomer. One common approach involves the use of aldol (B89426) reactions, where a glycine-derived enolate reacts with an aldehyde. nih.gov By carefully selecting the chiral catalyst and reaction conditions, chemists can influence the facial selectivity of the reaction, leading to a high diastereomeric excess of the desired product. nih.gov

Advanced Synthetic Methodologies for Erythro L β Hydroxynorleucine and Its Analogues

Chemical Synthesis Approaches for Stereoselective Access

Chemical synthesis provides a versatile platform for the preparation of erythro-L-β-hydroxynorleucine, offering multiple strategies to control stereochemistry. These approaches often rely on the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled diastereoselective reactions.

Asymmetric Synthetic Routes Utilizing Chiral Precursors (e.g., L-tartrate-derived strategies)

The use of chiral precursors, or the "chiral pool" approach, is a well-established strategy for the synthesis of enantiomerically pure compounds. L-tartaric acid, a readily available and inexpensive chiral molecule, can be elaborated into chiral building blocks for the asymmetric synthesis of β-hydroxy-α-amino acids. Although specific examples detailing the synthesis of this compound using L-tartrate-derived strategies are not extensively documented in readily available literature, the general principles of this approach are applicable.

The strategy typically involves the conversion of L-tartaric acid into a chiral aldehyde or ketone, which then undergoes a series of reactions, such as aldol (B89426) additions or Mannich-type reactions, to introduce the amino and hydroxyl groups with the desired stereochemistry. The inherent chirality of the tartrate-derived intermediate guides the stereochemical outcome of these transformations.

Diastereoselective Transformations for Preferential erythro Isomer Formation

Diastereoselective methods are crucial for establishing the correct relative stereochemistry between the α-carbon and β-carbon of the hydroxynorleucine backbone. One historical approach to the synthesis of an analogue, DL-erythro-β-hydroxyleucine, involved the reaction of isocaproic acid with amino-malonic ester. rsc.org More modern and controlled methods often involve aldol-type reactions or the reduction of β-keto esters.

For instance, the synthesis of erythro-β-hydroxy carboxylic acids can be achieved with high diastereoselectivity through the use of iron acyl complexes. documentsdelivered.com Another effective method involves the diastereoselective photocycloaddition of 5-methoxyoxazoles with aldehydes, which, after hydrolysis, yields erythro-α-amino-β-hydroxy carboxylic acid esters with high selectivity. nih.gov These methods establish the preferential formation of the erythro isomer over the threo isomer.

Total Synthesis Strategies for Complex Hydroxynorleucine-Containing Structures

While specific total syntheses of complex natural products prominently featuring this compound are not widely reported, the methodologies developed for the synthesis of other complex molecules containing β-hydroxy-α-amino acid motifs are highly relevant. cnrs.fruni-bayreuth.de The synthesis of such natural products often requires the development of novel synthetic strategies to control multiple stereocenters.

These strategies may involve late-stage C-H oxidation to introduce the hydroxyl group, providing a streamlined approach to complex structures. nih.gov The challenges in these total syntheses lie not only in the stereoselective formation of the β-hydroxy-α-amino acid unit but also in its incorporation into a larger, often macrocyclic, structure without compromising its stereochemical integrity.

Enzymatic Synthesis (Biocatalysis) of Hydroxynorleucine and Related β-Hydroxy-α-Amino Acids

Biocatalysis offers a powerful alternative to chemical synthesis, often providing unparalleled stereoselectivity and milder reaction conditions. Enzymes, particularly hydroxylases, are increasingly being explored for the synthesis of β-hydroxy-α-amino acids.

Transaldolase and Aldolase-Dependent Processes (e.g., L-threonine aldolase)

Aldolases, particularly L-threonine aldolases (LTAs), are powerful biocatalysts for the asymmetric synthesis of β-hydroxy-α-amino acids. nih.govresearchgate.netnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible aldol condensation of glycine (B1666218) with a wide range of aldehydes. researchgate.netresearchgate.net This reaction forms a new carbon-carbon bond and creates two stereocenters, offering a direct and efficient route to compounds like this compound.

LTAs exhibit strict stereocontrol at the α-carbon, consistently producing the L-configuration. nih.gov However, the stereoselectivity at the β-carbon is often moderate and dependent on the specific enzyme and the aldehyde substrate. nih.govscite.ai For the synthesis of this compound, an LTA with a preference for the erythro diastereomer would be required when using butanal as the aldehyde substrate. The substrate scope of LTAs is broad, accepting various aliphatic and aromatic aldehydes. researchgate.net

Transaldolases, enzymes of the pentose (B10789219) phosphate (B84403) pathway, catalyze the transfer of a dihydroxyacetone group from a ketose donor to an aldose acceptor. nih.govwikipedia.org While not directly involved in the synthesis of hydroxynorleucine, they are part of the broader family of enzymes that facilitate carbon-carbon bond formation and can be engineered for novel synthetic applications. researchgate.net The L-threonine transaldolase (TTA) has shown promise for the biosynthesis of β-hydroxy non-standard amino acids. nih.gov

Table 2: Key Features of L-Threonine Aldolase in β-Hydroxy-α-Amino Acid Synthesis

FeatureDescriptionReference
Enzyme ClassPyridoxal-5'-phosphate (PLP)-dependent aldolase researchgate.net
ReactionReversible aldol condensation of glycine and an aldehyde researchgate.netresearchgate.net
Stereoselectivity at CαHigh (produces L-amino acids) nih.gov
Stereoselectivity at CβModerate to low, substrate-dependent nih.govscite.ai
Substrate Scope (Aldehyde)Broad (aliphatic and aromatic) researchgate.net

Chemo-Enzymatic Hybrid Methodologies for Hydroxynorleucine Production

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective reaction cascades. iupac.org This hybrid approach can overcome the limitations of purely chemical or enzymatic routes for the production of complex molecules like this compound.

A potential chemo-enzymatic strategy could involve the chemical synthesis of a key precursor, followed by a highly selective enzymatic transformation to introduce the desired stereochemistry. For instance, a racemic mixture of a hydroxynorleucine precursor could be synthesized chemically, and then an enzyme could be used to selectively resolve the mixture or perform a stereoselective modification. This approach is exemplified by processes where amino acid derivatives are synthesized chemically and then resolved using enzymes like aminopeptidases. iupac.org

Enzymatic Resolution Techniques for Racemic Hydroxynorleucine Derivatives (e.g., D-amino acid oxidase)

Enzymatic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the high stereoselectivity of enzymes to catalyze a reaction on only one of the enantiomers, allowing for the separation of the unreacted enantiomer from the product.

For the production of L-β-Hydroxynorleucine, D-amino acid oxidase (DAAO) is a particularly useful enzyme. nih.gov DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. nih.govnih.govrsc.org This reaction is highly specific for the D-enantiomer. nih.gov

In a process for the synthesis of L-6-hydroxynorleucine, a racemic mixture of 6-hydroxynorleucine was treated with D-amino acid oxidase. nih.gov The D-enantiomer was selectively oxidized to 2-keto-6-hydroxyhexanoic acid, leaving the desired L-6-hydroxynorleucine unreacted. nih.gov The resulting mixture could then be further processed. In an enhanced approach, the 2-keto-6-hydroxyhexanoic acid formed was subsequently converted back to L-6-hydroxynorleucine through reductive amination using glutamate (B1630785) dehydrogenase, leading to a high yield and excellent optical purity of the final L-amino acid. nih.gov This demonstrates a powerful combination of enzymatic resolution and further enzymatic conversion to achieve a high-yielding synthesis of the desired enantiomer.

Biosynthesis and Metabolic Pathways Involving Erythro L β Hydroxynorleucine

Identification of Biosynthetic Gene Clusters and Enzymes

The specific biosynthetic gene cluster (BGC) dedicated to the production of Erythro-L-β-Hydroxynorleucine has not yet been identified in microorganisms. However, research into enzymes capable of hydroxylating L-norleucine provides a foundation for understanding its potential biosynthesis.

A key enzyme identified for the hydroxylation of L-norleucine is L-isoleucine dioxygenase (IDO) from Bacillus thuringiensis. nih.gov This Fe(II)/α-ketoglutarate-dependent dioxygenase exhibits substrate promiscuity and can hydroxylate several hydrophobic aliphatic L-amino acids. nih.govnih.gov When L-norleucine is provided as a substrate, IDO catalyzes the formation of both 4-hydroxy-L-norleucine and 5-hydroxy-L-norleucine. nih.gov

The regioselectivity of IDO in hydroxylating L-norleucine has been a subject of investigation. Through computational structural analysis and high-throughput screening, single-site variants of the IDO enzyme have been created with enhanced regioselectivity. For instance, specific mutations can significantly increase the proportion of 4-hydroxynorleucine produced over 5-hydroxynorleucine. researchgate.net This demonstrates the potential for engineering hydroxylase genes to control the specific position of hydroxylation on the amino acid scaffold.

While these studies focus on the production of hydroxynorleucine isomers, the specific hydroxylase that would stereoselectively produce the erythro isomer at the β-position (C-3) of L-norleucine has not been definitively characterized.

Nonribosomal peptide synthetases are large, modular enzymes responsible for the assembly of a wide array of peptide natural products. nih.gov These systems are known to incorporate a diverse range of non-proteinogenic amino acids, including hydroxylated variants. The incorporation of these modified amino acids typically occurs through the action of tailoring enzymes, such as hydroxylases, that can act on the amino acid either before or after it is loaded onto the NRPS assembly line. nih.gov

In the context of this compound, while no specific NRPS system has been identified that naturally incorporates this amino acid, the general mechanism of NRPS function allows for such a possibility. A dedicated or promiscuous adenylation (A) domain within an NRPS module would be required to recognize and activate this compound, or its precursor L-norleucine, which would then be hydroxylated by a partnering hydroxylase.

Role as a Key Biosynthetic Precursor in Natural Product Assembly

The direct role of this compound as a key biosynthetic precursor in the assembly of well-known natural products has not been established in the current scientific literature.

Current research on the biosynthesis of kutznerides and obafluorin (B1677078) does not indicate the incorporation of this compound. The kutznerides, for example, are hexadepsipeptides that contain D-3-hydroxyglutamic acid in both threo and erythro configurations. researchgate.net The biosynthesis of these modified amino acids is catalyzed by two specific non-heme iron oxygenases, KtzO and KtzP, which stereospecifically hydroxylate PCP-bound L-glutamic acid. researchgate.net

Similarly, the biosynthesis of the β-lactone antibiotic obafluorin involves a nonproteinogenic β-hydroxy-α-amino acid precursor, but this is (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate, derived from L-threonine and 4-nitrophenylacetaldehyde, not this compound.

The biosynthesis of hydroxylated amino acids in microorganisms follows several distinct strategies, offering a comparative context for the potential formation of this compound.

One common route involves the action of Fe(II)/α-ketoglutarate-dependent dioxygenases. nih.gov As seen with the L-isoleucine dioxygenase (IDO) from B. thuringiensis, these enzymes can hydroxylate free amino acids. nih.gov Another strategy involves the hydroxylation of amino acids that are tethered to a peptidyl carrier protein (PCP) domain within an NRPS, as exemplified by the biosynthesis of β-hydroxyglutamic acid in kutznerides by KtzO and KtzP. researchgate.net

Cytochrome P450 monooxygenases represent another class of enzymes capable of amino acid hydroxylation within NRPS pathways. These enzymes can also act on PCP-tethered substrates.

The table below provides a comparative overview of different hydroxylated amino acid biosynthetic routes.

Hydroxylated Amino Acid Precursor Amino Acid Enzyme(s) Enzyme Class Substrate State Natural Product Context
4-Hydroxy-L-norleucineL-NorleucineL-Isoleucine Dioxygenase (IDO)Fe(II)/α-KG-dependent dioxygenaseFree amino acidNot specified in literature
5-Hydroxy-L-norleucineL-NorleucineL-Isoleucine Dioxygenase (IDO)Fe(II)/α-KG-dependent dioxygenaseFree amino acidNot specified in literature
threo-L-β-Hydroxyglutamic acidL-Glutamic acidKtzONon-heme iron oxygenasePCP-boundKutznerides
erythro-L-β-Hydroxyglutamic acidL-Glutamic acidKtzPNon-heme iron oxygenasePCP-boundKutznerides
(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoateL-Threonine, 4-nitrophenylacetaldehydeTransaldolaseTransaldolaseFree precursorsObafluorin

Metabolic Intermediary Roles within Cellular Pathways

There is currently no scientific literature that describes a role for this compound as a metabolic intermediary in primary or secondary cellular pathways. Its existence is primarily noted as a synthetic or potentially biosynthetic non-proteinogenic amino acid. The metabolism of its parent amino acid, L-norleucine, an isomer of leucine, has been studied in the context of its misincorporation into proteins in place of methionine. However, the metabolic fate of hydroxylated norleucine derivatives remains an area for future investigation.

Enzymatic Interactions and Mechanistic Studies of Erythro L β Hydroxynorleucine and Its Synthetases

Substrate Binding and Catalytic Mechanisms of Hydroxylases

The hydroxylation of the β-carbon of L-norleucine to form erythro-L-β-hydroxynorleucine is catalyzed by Fe(II)/α-ketoglutarate-dependent dioxygenases. The catalytic cycle of these enzymes is a well-orchestrated process that begins with the binding of the co-substrate, α-ketoglutarate, and then the primary substrate, the precursor to hydroxynorleucine, to the enzyme's active site.

The active site of these hydroxylases features a highly conserved 2-His-1-carboxylate facial triad (B1167595) that coordinates a ferrous iron (Fe(II)) atom. The binding of α-ketoglutarate to the Fe(II) center is a critical first step, typically occurring in a bidentate fashion through its C-1 carboxylate and C-2 keto groups. This binding displaces water molecules from the iron center, preparing it for the subsequent binding of the amino acid substrate and molecular oxygen. The amino acid substrate is held in the active site through non-covalent interactions, positioning the β-carbon in proximity to the iron center for the subsequent hydroxylation reaction.

Once the enzyme-Fe(II)-α-ketoglutarate-substrate complex is formed, molecular oxygen (O₂) binds to the vacant coordination site on the iron atom. This is followed by an oxidative decarboxylation of α-ketoglutarate to succinate (B1194679) and CO₂, which generates a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. This potent oxidizing species is responsible for abstracting a hydrogen atom from the β-carbon of the norleucine precursor. The reaction concludes with a "rebound" of the hydroxyl group from the iron center to the resulting substrate radical, yielding the hydroxylated product and regenerating the Fe(II) state of the enzyme, ready for the next catalytic cycle.

Kinetic Characterization of Enzymes (e.g., KtzO, KtzP, SadA) Involved in Hydroxynorleucine Formation

KtzO and KtzP are involved in the biosynthesis of kutznerides and catalyze the stereospecific hydroxylation of L-glutamic acid. KtzP is particularly relevant as it produces the erythro isomer. Kinetic parameters for these enzymes have been determined for their native substrate, L-glutamate, when it is tethered to a peptidyl carrier protein (PCP).

SadA, another Fe(II)/α-ketoglutarate-dependent dioxygenase, is known to hydroxylate N-substituted L-amino acids. Kinetic studies on SadA have been performed with substrates like N-succinyl-L-leucine.

Below is a representative data table illustrating the types of kinetic parameters determined for these related enzymes. It is important to note that these values are for substrates other than a direct precursor to this compound.

EnzymeSubstrateK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
KtzP L-Glutamate-PCP~150~0.1~670
KtzO L-Glutamate-PCP~120~0.08~670
SadA N-succinyl-L-leucine~30~1.5~50,000

Note: The kinetic values for KtzO and KtzP are approximations based on available literature for their action on PCP-bound L-glutamate. The values for SadA are for its reaction with N-succinyl-L-leucine. These values serve as a reference for the catalytic efficiency of this class of enzymes.

Structural Biology of Enzymes Interacting with Hydroxynorleucine or its Precursors

The three-dimensional structure of hydroxylases provides invaluable insights into their catalytic mechanism and substrate specificity. Fe(II)/α-ketoglutarate-dependent dioxygenases share a conserved core structural fold known as a double-stranded β-helix (DSBH) or "jelly roll" fold. This fold provides the scaffold for the active site, including the 2-His-1-carboxylate facial triad that binds the catalytic iron.

While a crystal structure of an enzyme specifically producing this compound is not currently available in the Protein Data Bank (PDB), the structures of homologous enzymes, such as SadA and other amino acid hydroxylases, have been determined. These structures reveal a deep active site pocket where the α-ketoglutarate and the amino acid substrate bind.

In the absence of an experimental structure for an enzyme like KtzP, homology modeling can be employed to generate a theoretical model of its structure. nih.gov By using the amino acid sequence of KtzP and the known structures of related hydroxylases as templates, it is possible to build a three-dimensional model of the enzyme. frontiersin.org Such a model can help to visualize the active site, predict the binding mode of the norleucine precursor, and identify key amino acid residues that may be involved in catalysis and in determining the stereochemical outcome of the reaction. These models suggest that the precise positioning of the substrate within the active site is crucial for the stereospecific hydroxylation.

Stereospecificity and Diastereoselectivity in Enzymatic Transformations

A remarkable feature of the enzymes that synthesize hydroxylated amino acids is their high degree of stereospecificity and diastereoselectivity. In the context of β-hydroxynorleucine, this means the enzyme must not only introduce the hydroxyl group at the β-carbon but also establish the correct relative stereochemistry (erythro) between the α- and β-carbons.

The biosynthesis of kutznerides provides a compelling example of such enzymatic control, where two homologous enzymes, KtzO and KtzP, catalyze the β-hydroxylation of the same substrate, L-glutamic acid, to yield opposite diastereomers. KtzO produces threo-β-hydroxy-L-glutamic acid, while KtzP generates the erythro isomer. youtube.com This demonstrates that the stereochemical outcome is strictly controlled by the enzyme's active site architecture.

The structural basis for this diastereoselectivity is thought to lie in the specific orientation of the substrate within the active site. The enzyme precisely controls the conformation of the bound substrate, thereby dictating which of the two prochiral hydrogen atoms at the β-carbon is presented to the reactive Fe(IV)=O species. A subtle difference in the arrangement of amino acid residues lining the active site pocket between enzymes like KtzO and KtzP is believed to be responsible for favoring one substrate conformation over the other, leading to the formation of either the threo or erythro product. While the exact residues controlling this selection in an this compound synthetase have yet to be experimentally confirmed, the principle of enzyme-enforced substrate conformation remains the guiding hypothesis for understanding this exquisite stereochemical control.

Advanced Analytical Techniques for Research and Characterization of Erythro L β Hydroxynorleucine

Chromatographic Separations for Isomer Resolution (e.g., HPLC, LC-MS)

The separation of Erythro-L-β-Hydroxynorleucine from its stereoisomers (threo-L-β-hydroxynorleucine, erythro-D-β-hydroxynorleucine, and threo-D-β-hydroxynorleucine) is a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for achieving this resolution.

Reversed-phase HPLC is a commonly employed method, often requiring pre-column derivatization to enhance the separation of the highly polar amino acid isomers. nih.gov Derivatization with chiral reagents creates diastereomeric pairs that can be resolved on standard achiral columns. The coupling of HPLC with mass spectrometry (LC-MS) provides an additional layer of specificity and sensitivity. nih.gov LC-MS systems can unequivocally assign mass spectral features to specific compounds, overcoming the limitations of techniques that lack chromatographic separation. nih.govresearchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) systems, when connected to tandem mass spectrometers (MS/MS), offer even greater resolution and speed for complex analyses. nih.gov

Table 1: Example HPLC-MS Parameters for Isomer Resolution

ParameterTypical Value/ConditionPurpose
Column Reversed-Phase C18 (end-capped)Separation based on hydrophobicity.
Mobile Phase Gradient elution with water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)To effectively elute compounds with varying polarities.
Derivatization Agent Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) or (S)-NIFECreates diastereomers to enable separation on an achiral column. nih.gov
Detector Electrospray Ionization Mass Spectrometry (ESI-MS)Provides mass-to-charge ratio for identification and quantification. nih.gov

Spectroscopic Methods for Structural Elucidation (e.g., NMR, High-Resolution Mass Spectrometry)

Once isolated, the definitive structural confirmation of this compound relies on powerful spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule. mdpi.com Techniques like time-of-flight (TOF) or Orbitrap mass analyzers can yield mass data with sub-ppm accuracy, confirming the molecular formula and distinguishing the compound from others with the same nominal mass. nih.gov Mass spectrometry has become an indispensable tool for the covalent structure analysis of biomolecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the detailed three-dimensional structure. A suite of NMR experiments is typically required:

¹H NMR: Identifies the number and environment of protons.

¹³C NMR: Identifies the number and type of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, Correlation Spectroscopy (COSY) shows proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for assembling the carbon skeleton.

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (or Rotating-frame equivalent) provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry (e.g., confirming the erythro configuration by observing specific through-space interactions). The structure of novel compounds can be established using a combination of these 2D NMR techniques. researchgate.net

Quantitative Analysis Method Development in Research Matrices

To understand the role and prevalence of this compound in biological or chemical systems, robust quantitative methods are essential. LC-MS/MS is the gold standard for this purpose due to its high selectivity and sensitivity. nih.gov

Method development involves creating a targeted assay using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. nih.gov This technique monitors a specific precursor-to-product ion transition for the analyte, providing exceptional specificity even in complex research matrices like cell extracts or environmental samples.

A typical method validation process includes establishing:

Linearity: Creating a calibration curve to demonstrate a proportional response to concentration. researchgate.net

Accuracy: Determining the closeness of measured values to the true value, often assessed through recovery studies. researchgate.net

Precision: Assessing the repeatability and reproducibility of the measurement. researchgate.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. researchgate.net

Limit of Quantitation (LOQ): The lowest concentration that can be accurately and precisely quantified. researchgate.net

Derivatization can also be employed to improve chromatographic properties and ionization efficiency, leading to better sensitivity in quantitative LC-MS assays. mdpi.com

Table 2: Key Validation Parameters for a Quantitative LC-MS/MS Method

ParameterDefinitionExample Finding
Linearity The range over which the method provides results directly proportional to the analyte concentration.Excellent linearity over a concentration range of 0.01 to 0.15 mg/ml. researchgate.net
Precision (%RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.A precision of 1.13% was reported for a validated method. researchgate.net
Accuracy (% Recovery) The closeness of the test results obtained by the method to the true value.Average recovery was determined to be 94.4%. researchgate.net
LOD/LOQ The lowest concentration at which the analyte can be detected/quantified with acceptable certainty.LOD and LOQ were found to be 0.0007 mg/ml and 0.0021 mg/ml, respectively. researchgate.net

Chiral Analysis Techniques for Determination of Enantiomeric and Diastereomeric Purity

Ensuring the stereochemical purity of this compound is paramount. Chiral HPLC is the primary technique used to separate and quantify all four possible stereoisomers, thereby determining both enantiomeric and diastereomeric purity. unife.it

Two main strategies are employed for chiral separations in HPLC:

Direct Method (Chiral Stationary Phases - CSPs): This approach uses a column where the stationary phase itself is chiral. CSPs, such as those based on polysaccharides (e.g., cyclodextrins, amylose, cellulose (B213188) derivatives), create transient diastereomeric complexes with the enantiomers, leading to different retention times. unife.itnih.gov This allows for the direct separation of all stereoisomers in a single chromatographic run.

Indirect Method (Chiral Derivatization): This method involves reacting the amino acid mixture with a chiral derivatizing agent (CDA) of high enantiomeric purity. nih.gov This reaction converts the mixture of enantiomers and diastereomers into a new mixture of diastereomers, which can then be separated on a standard, non-chiral (achiral) stationary phase, like a C18 column. researchgate.netnih.gov Common CDAs for amino acids include Marfey's reagent (FDAA), (S)-NIFE, and GITC. nih.govmdpi.com This approach is often highly sensitive and reliable. nih.gov

The choice between direct and indirect methods depends on the specific application, available instrumentation, and the complexity of the sample matrix. In some cases, combining two different derivatization methods can provide the most reliable results for a given separation problem. nih.gov

Derivatization and Analog Development for Academic Research Applications

Synthesis of Protected Erythro-L-β-Hydroxynorleucine Derivatives for Peptide Synthesis

The incorporation of non-proteinogenic amino acids like this compound into peptides requires the temporary masking of its reactive functional groups to prevent unwanted side reactions during synthesis. The primary reactive sites are the α-amino group and the β-hydroxyl group. The strategy of using "orthogonal" protecting groups is essential, particularly in Solid-Phase Peptide Synthesis (SPPS). iris-biotech.depeptide.com Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one group while others remain intact. iris-biotech.desigmaaldrich.com

For the α-amino group, the 9-fluorenylmethoxycarbonyl (Fmoc) group is predominantly used in modern SPPS. wikipedia.org The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.deresearchgate.net This deprotection is mild and does not affect the acid-labile protecting groups often used for side chains or the bond linking the peptide to the solid support resin. wikipedia.org The synthesis of the Fmoc-protected derivative, Fmoc-erythro-L-β-hydroxynorleucine-OH, involves reacting the amino acid with a reagent such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org

The β-hydroxyl group must also be protected to prevent undesired acylation during the coupling steps of peptide synthesis. A common protecting group for hydroxyl functions in the Fmoc/tBu strategy is the tert-butyl (tBu) ether. iris-biotech.de The tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the resin. iris-biotech.de The synthesis of the fully protected building block, Fmoc-L-Hnl(tBu)-OH, allows for its direct use in automated peptide synthesizers.

Alternatively, in the tert-butyloxycarbonyl (Boc) protection strategy, the α-amino group is protected with the acid-labile Boc group, which is removed with moderate acid (e.g., TFA). In this scheme, a benzyl (Bzl) ether is often used to protect the hydroxyl side chain, as it is stable to the TFA used for Boc deprotection but can be removed with stronger acids like hydrogen fluoride (HF) during the final cleavage. peptide.com

Table 1: Common Orthogonal Protecting Groups for this compound in Peptide Synthesis
Functional GroupProtecting GroupAbbreviationCleavage ConditionsStability
α-Amino Group9-FluorenylmethoxycarbonylFmocBase (e.g., 20% Piperidine in DMF)Acid, Hydrogenolysis
tert-ButoxycarbonylBocModerate Acid (e.g., TFA)Base, Hydrogenolysis
β-Hydroxyl Grouptert-ButyltBuStrong Acid (e.g., TFA)Base, Hydrogenolysis
BenzylBzlStrong Acid (HF), HydrogenolysisBase, Moderate Acid (TFA)

Creation of Functionalized Analogs as Biochemical Probes for Mechanistic Studies

To investigate the interactions of peptides or small molecules with their biological targets, such as enzymes or receptors, functionalized analogs of this compound can be synthesized to act as biochemical probes. These probes are designed to report on binding events or to permanently label the target protein for subsequent identification and analysis.

Photoaffinity Labeling Probes: A powerful technique for identifying target proteins and mapping binding sites is photoaffinity labeling (PAL). wikipedia.orgnih.gov This method involves a probe that binds reversibly to its target and, upon irradiation with UV light, generates a highly reactive species that forms a covalent bond with nearby amino acid residues. wikipedia.orgresearchgate.net Analogs of this compound can be synthesized with a photoreactive moiety incorporated into their structure. Common photoreactive groups include:

Aryl Azides: Upon photolysis, they form highly reactive nitrenes. escholarship.org

Diazirines: These are small, stable groups that generate carbenes upon UV irradiation, which can insert into a wide range of chemical bonds. escholarship.org

Benzophenones: These form reactive triplet-state biradicals upon UV exposure. escholarship.org

These photoreactive groups can be attached to the side chain of this compound, for instance, by modifying the terminal end of the n-butyl group or by replacing it altogether, to create a probe for identifying binding partners of a parent molecule. nih.gov

Fluorescent Probes: To visualize and quantify enzymatic activity or receptor binding in real-time, fluorescent probes are often employed. mdpi.com A common strategy involves creating a substrate analog that contains a fluorophore. For example, a peptide containing this compound could be synthesized with a fluorescent tag, such as a rhodamine or fluorescein derivative, attached to either the N- or C-terminus. If the binding or cleavage of this peptide by an enzyme leads to a change in the fluorescence signal (e.g., an increase in intensity or a shift in wavelength), this can be used to monitor the enzyme's activity. mdpi.com The synthesis of such probes involves coupling the protected amino acid or peptide to a suitable fluorescent dye. nih.govresearchgate.net

Table 2: Functional Groups for Creating this compound-Based Biochemical Probes
Probe TypeFunctional GroupReactive Species (if applicable)Primary Application
Photoaffinity LabelAryl AzideNitreneCovalent labeling of target proteins for identification.
DiazirineCarbeneMapping binding sites with high reactivity.
BenzophenoneBiradicalCross-linking interacting proteins.
Fluorescent ProbeRhodamineN/AReal-time imaging and enzyme activity assays.
CoumarinN/AFluorescence resonance energy transfer (FRET) studies.
Affinity TagBiotinN/APurification and isolation of binding partners (pull-down assays).

Incorporation of this compound into Model Peptides and Small Molecules for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, aiming to elucidate how the chemical structure of a compound influences its biological activity. frontiersin.orgnih.gov By systematically modifying a lead compound and assessing the resulting changes in activity, researchers can identify key structural motifs responsible for its function. The incorporation of non-proteinogenic amino acids like this compound is a valuable strategy in peptide SAR studies. mdpi.com

The unique features of this compound allow researchers to probe several structural and functional parameters:

Hydrogen Bonding: The β-hydroxyl group can act as both a hydrogen bond donor and acceptor. Replacing an amino acid that lacks this capability (e.g., norleucine) with this compound can reveal whether hydrogen bonding at that position is critical for binding to a target or for maintaining a specific peptide conformation.

Hydrophobicity and Steric Bulk: The n-butyl side chain provides significant hydrophobicity and steric bulk. Comparing the activity of a peptide containing this compound with analogs containing smaller (e.g., threonine) or more flexible side chains can provide insight into the size and nature of the binding pocket.

Conformational Constraints: The presence of a substituent at the β-carbon can influence the rotational freedom around the α-β carbon bond, potentially pre-organizing the peptide into a bioactive conformation or, conversely, introducing unfavorable steric clashes.

For example, in a hypothetical SAR study of an antimicrobial peptide, a leucine residue might be replaced with this compound. The resulting analog would be tested for its minimum inhibitory concentration (MIC) against various bacteria. An increase in activity might suggest that the added hydroxyl group forms a key interaction with the bacterial membrane or a target enzyme, while a decrease could indicate that the hydroxyl group is sterically disfavored or disrupts an important hydrophobic interaction. mdpi.com

Table 3: Hypothetical SAR Study of a Model Peptide (X-Gly-Ala-Y-Phe) Incorporating this compound
AnalogModification at Position YKey Structural Feature ChangedHypothetical Receptor Binding Affinity (Kd)Interpretation
1 (Control)Leucine (Leu)Baseline hydrophobicity100 nMBaseline activity.
2Norleucine (Nle)Increased side chain length/flexibility120 nMSlight decrease in activity; specific Leu branching may be preferred.
3Threonine (Thr)Addition of β-hydroxyl; shorter side chain500 nMSignificant activity loss; suggests the binding pocket requires a larger hydrophobic side chain.
4This compound (Hnl)Addition of β-hydroxyl; long hydrophobic chain25 nMImproved activity; indicates a favorable hydrogen bond interaction is possible alongside the required hydrophobicity.
5O-Methyl-Erythro-L-β-HydroxynorleucineBlocked H-bond donor; maintained polarity90 nMActivity returns to near baseline; confirms the hydroxyl acts as a hydrogen bond donor.

Emerging Research Directions and Future Prospects for Erythro L β Hydroxynorleucine Studies

Innovations in Stereoselective Biocatalysis for Hydroxynorleucine Production

The chemical synthesis of specific stereoisomers of β-hydroxynorleucine is challenging. Biocatalysis, with its inherent stereoselectivity, offers a promising alternative. taylorfrancis.com Recent innovations in this field are focused on the use of enzymes to achieve high yields and optical purity, minimizing the isomerization and racemization issues often encountered in traditional chemical methods. taylorfrancis.com

One successful approach involves the reductive amination of 2-keto-6-hydroxyhexanoic acid. Using glutamate (B1630785) dehydrogenase from beef liver, L-6-hydroxynorleucine has been produced with an impressive 89% yield and over 99% optical purity. nih.gov An alternative two-step enzymatic process, starting from racemic 6-hydroxynorleucine, has also been developed, achieving yields of 91-97% and similarly high optical purities. nih.gov

Another innovative strategy employs a branched-chain aminotransferase from Escherichia coli. While effective, this enzyme is inhibited by one of its byproducts, 2-ketoglutarate. To overcome this, a coupled enzyme system has been designed. By incorporating aspartate aminotransferase and pyruvate decarboxylase, the inhibitory byproduct is converted, significantly enhancing the production of L-6-hydroxynorleucine. tandfonline.com This multi-enzyme cascade demonstrates a sophisticated approach to overcoming reaction equilibrium limitations.

Oxygenating biocatalysts, such as cytochrome P450 monooxygenases and Fe/α-ketoglutarate (αKG) dependent dioxygenases, are also at the forefront of stereoselective hydroxylation. nih.govresearchgate.net These enzymes can introduce hydroxyl groups into unactivated C-H bonds with high regio- and stereoselectivity. For instance, Fe/αKG dioxygenases have been successfully used for the C-5 hydroxylation of L-leucine, a structurally similar amino acid, showcasing their potential for the targeted synthesis of hydroxynorleucine isomers. researchgate.netthieme-connect.de

Enzyme/SystemSubstrateProductYieldOptical PurityReference
Glutamate Dehydrogenase2-keto-6-hydroxyhexanoic acidL-6-hydroxynorleucine89%>99% nih.gov
D-amino acid oxidase & Glutamate DehydrogenaseRacemic 6-hydroxynorleucineL-6-hydroxynorleucine91-97%>99% nih.gov
Branched-chain aminotransferase (coupled system)2-keto-6-hydroxyhexanoic acidL-6-hydroxynorleucine90.2 mM product from 100 mM substrate>99% ee tandfonline.com
Fe/αKG dioxygenases (e.g., GriE)L-leucineL-5-hydroxyleucineHigh conversionHigh diastereoselectivity thieme-connect.de

Discovery and Characterization of Novel Biosynthetic Pathways in Underexplored Organisms

While the biosynthetic pathways of common amino acids are well-established, the routes leading to modified amino acids like Erythro-L-β-Hydroxynorleucine are less understood. The search for novel biosynthetic pathways in underexplored organisms, such as actinomycetes and marine microorganisms, is a key research frontier. These organisms are known producers of a vast array of unique natural products and are likely to harbor novel enzymatic machinery.

Recent research has identified new families of bacterial dioxygenases that can hydroxylate free L-amino acids. researchgate.net For instance, the discovery of a novel Fe(II)/α-ketoglutarate dependent dioxygenase that catalyzes the regio- and stereoselective oxidation of aliphatic L-amino acids opens up possibilities for identifying enzymes that produce β-hydroxynorleucine. researchgate.net

The investigation into the biosynthesis of other complex natural products can also provide clues. For example, the elucidation of a novel biosynthetic route to the isoquinoline scaffold in Streptomyces albus Del14 revealed that tryptophan, rather than the expected tyrosine, serves as the primary precursor. nih.gov This highlights the potential for unexpected precursors and enzymatic steps in the biosynthesis of complex molecules.

Genomic plasticity in microorganisms can also lead to the emergence of novel pathways. Studies on vitamin B6 biosynthesis have shown that bacteria can utilize promiscuous enzymes to bypass disrupted native pathways, creating what is known as "underground metabolism". researchgate.net This concept suggests that pathways for hydroxynorleucine may exist in a latent state in some organisms, waiting to be activated or discovered.

Application of Computational Chemistry and Machine Learning in Enzyme Design and Pathway Prediction

Computational approaches are revolutionizing the fields of enzyme engineering and metabolic pathway discovery. researchgate.netnih.gov These tools allow researchers to predict how specific mutations will affect an enzyme's function and to design novel enzymes with desired properties. researchgate.net

For enzyme design, computational methods can be used to improve catalytic activity, stability, and selectivity. researchgate.netescholarship.org For instance, software suites can model the active site of an enzyme and predict mutations that would enhance its ability to bind a specific substrate, such as a norleucine derivative, and catalyze its hydroxylation at the β-position. Recent advances in deep learning have enabled the design of enzymes from the ground up, creating catalysts for reactions not found in nature. eurekalert.org A novel machine learning network, PLACER, can predict the precise atomic structures of enzyme active sites, facilitating the design of highly efficient enzymes. eurekalert.org

Machine learning is also a powerful tool for predicting metabolic pathways. nih.govsri.com By analyzing genomic and metabolomic data, machine learning algorithms can identify potential enzymes and reactions involved in a biosynthetic pathway. For example, a random forest-based software called Pathdict can predict the target pathway of a chemical compound based on its structure. biorxiv.org Such tools could be used to screen microbial genomes for potential hydroxynorleucine biosynthetic pathways. While many machine learning models have focused on predicting pathway categories, newer models are being developed to predict the specific involvement of a metabolite in a pathway, which is a significant step forward in annotating metabolomics data. mdpi.com

Computational ApproachApplication in Hydroxynorleucine ResearchPotential Outcome
Computational Enzyme Design Engineering existing hydroxylases or designing novel ones.Increased yield, improved stereoselectivity, and novel catalytic activities for hydroxynorleucine production.
Machine Learning for Pathway Prediction Identifying gene clusters and enzymes responsible for hydroxynorleucine biosynthesis in microbial genomes.Discovery of novel biosynthetic pathways and a better understanding of their regulation.
Molecular Docking Simulating the interaction between hydroxynorleucine precursors and potential enzymes.Prioritizing enzyme candidates for experimental validation.

Development of Integrated Analytical Platforms for Metabolomic and Proteomic Studies of Hydroxynorleucine

A comprehensive understanding of the role of this compound in biological systems requires sophisticated analytical techniques. The development of integrated platforms that combine metabolomics and proteomics is crucial for elucidating its biosynthesis, metabolism, and function.

Modern metabolomics relies on a suite of analytical tools, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), as well as nuclear magnetic resonance (NMR) spectroscopy. nih.gov No single platform can detect all metabolites in a sample, making the integration of these techniques essential for comprehensive coverage. nih.gov For instance, an integrated workflow using UHPLC-MS-SPE-NMR can automate the purification and structure elucidation of target metabolites like hydroxynorleucine. researchgate.net

Proteomics, particularly mass spectrometry-based approaches, allows for the large-scale quantification of proteins. nih.govnih.gov In the context of hydroxynorleucine, proteomic studies can identify the enzymes involved in its biosynthesis by correlating their expression levels with the production of the amino acid. researchgate.net For example, a comparative proteomic analysis of different tissue maturities can reveal proteins involved in the biosynthesis of specific metabolites. researchgate.net

The integration of metabolomic and proteomic data is a powerful approach. By combining information on metabolite levels with data on protein abundance, researchers can build a more complete picture of the cellular processes involving hydroxynorleucine. Web-based tools like MetaboAnalyst and 3Omics facilitate the statistical analysis, functional annotation, and visualization of integrated multi-omics data. mdpi.com These platforms can help to identify key enzymes and pathways and to formulate new hypotheses about the biological role of this compound.

Analytical PlatformApplicationData Generated
LC-MS/MS Identification and quantification of hydroxynorleucine and its precursors in biological samples.Accurate mass and fragmentation patterns for compound identification.
GC-MS Analysis of volatile derivatives of amino acids and related metabolites.Separation and identification of small, thermally stable molecules.
NMR Spectroscopy Structural elucidation of novel metabolites and determination of stereochemistry.Detailed information on the chemical structure and spatial arrangement of atoms.
Quantitative Proteomics (e.g., iTRAQ, LFQ) Quantification of proteins in different cellular states to identify enzymes involved in hydroxynorleucine metabolism.Relative or absolute abundance of thousands of proteins.

Q & A

Q. How can conflicting results in enzyme inhibition studies involving this compound be reconciled during peer review?

  • Answer : Use the Cochrane risk-of-bias tool :
  • Experimental Design : Disclose blinding status and randomization protocols.
  • Data Transparency : Provide raw datasets for independent re-analysis.
  • Contextual Factors : Discuss batch-to-batch variability in compound synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.